MG-115

Vue d'ensemble

Description

MG-115, également connu sous le nom de carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, est un inhibiteur puissant et réversible du protéasome. Il inhibe spécifiquement l'activité chymotrypsine-like du protéasome, qui est cruciale pour la dégradation des protéines au sein des cellules. Ce composé a été largement utilisé dans la recherche scientifique en raison de sa capacité à induire l'apoptose dépendante de p53 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MG-115 est synthétisé par une série de réactions de couplage peptidique.

Méthodes de production industrielle

La production industrielle de this compound implique généralement des techniques de synthèse peptidique à grande échelle. Le processus comprend l'utilisation de synthétiseurs peptidiques automatisés, qui permettent le couplage efficace et précis des acides aminés. Le produit final est purifié par chromatographie liquide haute performance pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

MG-115 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Le groupe aldéhyde dans this compound peut être réduit pour former des dérivés alcooliques.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du groupe aldéhyde

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, y compris les amines et les thiols

Principaux produits formés

Oxydation : Dérivés oxydés de this compound.

Réduction : Dérivés alcooliques de this compound.

Substitution : Dérivés substitués avec différents groupes fonctionnels

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la fonction et l'inhibition du protéasome.

Biologie : Employé en biologie cellulaire pour induire l'apoptose et étudier les voies de dégradation des protéines.

Médecine : Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industrie : Utilisé dans le développement d'inhibiteurs du protéasome pour diverses applications

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité chymotrypsine-like du protéasome. Cette inhibition empêche la dégradation des protéines, conduisant à l'accumulation de protéines endommagées ou mal repliées au sein de la cellule. L'accumulation de ces protéines déclenche l'apoptose dépendante de p53, un processus qui conduit à la mort cellulaire programmée. Les cibles moléculaires de this compound incluent les sous-unités du protéasome 20S et 26S .

Applications De Recherche Scientifique

Chemical Properties of MG-115

- Chemical Name : N-(2-Aminoethyl)-N'-[3-(4-methoxyphenyl)-2-methyl-1-oxopropyl]-L-lysine

- CAS Number : 133407-86-0

- Molecular Weight : 461.6 Da

- Purity : >95%

- Chemical Formula : C₂₅H₃₉N₃O₅

Cancer Therapy

This compound has been extensively studied for its potential therapeutic applications in oncology. It induces apoptosis in cancer cells through the activation of the P53 pathway, which is crucial for regulating cell cycle and apoptosis.

Case Study: Acute Myeloid Leukemia (AML)

In preclinical studies, this compound demonstrated significant antitumor activity in AML models. It was shown to enhance the effects of standard-of-care treatments by synergistically inducing apoptosis and cell cycle arrest in tumor cells. The combination treatment led to improved survival rates in animal models compared to monotherapy approaches .

Neuroprotection

Research indicates that this compound may have neuroprotective effects by preventing the degradation of neuroprotective proteins. This application is particularly relevant in neurodegenerative diseases where proteasomal dysfunction is a contributing factor.

Case Study: Neurodegenerative Disorders

In cellular models of neurodegeneration, this compound treatment resulted in reduced cell death rates and improved cellular function. The compound's ability to inhibit proteasome activity helped maintain levels of neuroprotective factors, suggesting a potential role in therapies for diseases like Alzheimer's and Parkinson's .

Cardiovascular Research

This compound has also been explored for its effects on cardiac cells under stress conditions. By inhibiting proteasomal degradation, it can help protect cardiac myocytes from apoptosis during ischemic events.

Data Table: Effects of this compound on Cardiac Cells

| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 85 | 10 |

| This compound (5 µM) | 75 | 20 |

| This compound (10 µM) | 60 | 35 |

Mécanisme D'action

MG-115 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. The accumulation of these proteins triggers p53-dependent apoptosis, a process that leads to programmed cell death. The molecular targets of this compound include the 20S and 26S proteasome subunits .

Comparaison Avec Des Composés Similaires

Composés similaires

MG-132 : Un autre inhibiteur puissant du protéasome avec des propriétés similaires à celles de MG-115.

Lactacystine : Un inhibiteur naturel du protéasome avec un mécanisme d'action différent.

Bortézomib : Un inhibiteur du protéasome approuvé cliniquement utilisé dans la thérapie du cancer

Unicité de this compound

This compound est unique en raison de son inhibition réversible du protéasome et de sa capacité à cibler spécifiquement l'activité chymotrypsine-like. Cette spécificité en fait un outil précieux dans la recherche pour étudier le rôle du protéasome dans divers processus cellulaires .

Activité Biologique

MG-115, also known as Z-Leu-Leu-Nva-H, is a potent reversible peptide aldehyde inhibitor primarily targeting proteasome activities. This compound has garnered attention in various fields of biological research due to its ability to inhibit proteasomal degradation pathways, which play a crucial role in cellular regulation and apoptosis. The following sections explore the biological activity of this compound, including its mechanism of action, effects on cell lines, and relevant case studies.

This compound specifically inhibits the chymotrypsin-like and caspase-like activities of the proteasome. The inhibition occurs at low nanomolar concentrations, with Ki values reported at 21 nM for the 20S proteasome and 35 nM for the 26S proteasome . By blocking these activities, this compound facilitates the accumulation of proteins that are typically degraded by the proteasome, thereby influencing various cellular processes including apoptosis.

Induction of Apoptosis

One of the significant biological activities of this compound is its ability to induce apoptosis, particularly through a p53-dependent pathway. In various studies, treatment with this compound has shown to activate apoptotic signaling in different cell lines:

- Rat-1 and PC12 Cells : this compound induced apoptosis in these cell lines via mechanisms that do not solely rely on p53, suggesting alternative pathways may also be involved .

- COS-7 Cells : In experiments involving transfected COS-7 cells expressing mutant insulin receptors, this compound treatment resulted in increased levels of these receptors by preventing their accelerated degradation .

Table 1: Summary of Key Research Findings on this compound

| Study | Cell Line | Treatment Duration | Observed Effects |

|---|---|---|---|

| Imamura et al. (1998) | COS-7 | 2 hours | Increased levels of mutant insulin receptors; inhibition of proteasomal degradation. |

| APExBIO Data Sheet | Rat-1, PC12 | Varies | Induction of apoptosis via p53-dependent and independent pathways. |

| Selleck Chemicals Data Sheet | Various | Varies | Potent inhibition of chymotrypsin-like activity; Ki values confirmed. |

Applications in Research

This compound has been utilized in various experimental settings to elucidate the roles of protein degradation in cellular processes:

- Cell Proliferation Assays : this compound has been employed to assess cell viability and proliferation by inhibiting proteasomal activity.

- Cytotoxicity Studies : Its ability to induce apoptosis makes it a valuable tool for studying cancer cell responses to therapeutic agents.

- Protein Accumulation Studies : By inhibiting proteasomal degradation, researchers can study the effects of accumulated proteins on cellular functions.

Propriétés

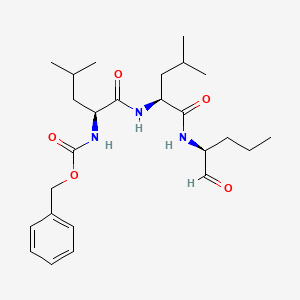

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJRGURBLQWEOU-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432100 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-86-0 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MG-115?

A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]

Q2: How does this compound interact with the proteasome?

A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]

Q3: Does this compound affect other proteolytic enzymes besides the proteasome?

A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]

Q4: What are the downstream effects of proteasome inhibition by this compound?

A4: Proteasome inhibition by this compound triggers a cascade of events, including:

- Accumulation of polyubiquitinated proteins. []

- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]

- Activation of stress response pathways. []

- Potential induction of apoptosis in specific cell types. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []

Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?

A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]

Q8: In which biological systems and disease models has this compound been studied?

A8: this compound has been explored in a range of biological systems, including:

- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]

- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]

- Sea urchin fertilization. []

- Plant stress responses. []

- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]

Q9: Can this compound be used to study protein degradation pathways?

A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]

Q10: What are the limitations of using this compound in research and potential therapeutic applications?

A10: Despite its utility, this compound has limitations:

- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]

- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]

- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []

Q11: What are the key areas for future research on this compound?

A11: Several research avenues warrant further exploration:

- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]

- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []

- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]

- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.